(4-Chloromethyl-phenoxy)-acetic acid tert-butyl ester (4-Chloromethyl-phenoxy)-acetic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13699811
InChI: InChI=1S/C13H17ClO3/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCl
Molecular Formula: C13H17ClO3
Molecular Weight: 256.72 g/mol

(4-Chloromethyl-phenoxy)-acetic acid tert-butyl ester

CAS No.:

Cat. No.: VC13699811

Molecular Formula: C13H17ClO3

Molecular Weight: 256.72 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloromethyl-phenoxy)-acetic acid tert-butyl ester -

Specification

Molecular Formula C13H17ClO3
Molecular Weight 256.72 g/mol
IUPAC Name tert-butyl 2-[4-(chloromethyl)phenoxy]acetate
Standard InChI InChI=1S/C13H17ClO3/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3
Standard InChI Key BWIOFGLHWIXOJS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCl
Canonical SMILES CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCl

Introduction

Chemical Identity and Structural Features

Molecular Structure and Formula

The compound’s systematic IUPAC name is tert-butyl 4-(chloromethyl)phenoxyacetate. Its molecular formula is C₁₃H₁₅ClO₃, with a molecular weight of 254.71 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, O=16.00). The structure comprises:

  • A phenoxy group (C₆H₅O–) substituted with a chloromethyl (–CH₂Cl) group at the 4-position.

  • An acetic acid moiety (–CH₂COOH) esterified with tert-butanol (–OC(CH₃)₃).

The tert-butyl group enhances steric protection of the ester functionality, improving stability against hydrolysis .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of (4-chloromethyl-phenoxy)-acetic acid tert-butyl ester typically involves esterification or coupling reactions. A validated method uses phosphonitrilic chloride (PNT) and N-methyl morpholine (NMM) as activators (Figure 1) :

Procedure:

  • Activation: PNT (0.025 mmol) and NMM (1.5 mmol) are stirred in chloroform at room temperature.

  • Coupling: 4-Chloromethylphenoxyacetic acid (1.5 mmol) is added, followed by tert-butanol.

  • Workup: The mixture is washed with NaOH, dried over Na₂SO₄, and purified via column chromatography.

Yield: 89–93% under optimized conditions .

Table 1. Optimization of Reaction Conditions

ActivatorSolventTemperature (°C)Yield (%)
PNT/NMMCHCl₃2592
DCC/DMAPTHF2578
EDCI/HOBtDCM085

Key Insight: PNT/NMM outperforms traditional carbodiimide-based activators due to milder conditions and reduced side reactions .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Strong absorption at 1755 cm⁻¹ (ester C=O stretch) and 1220 cm⁻¹ (C–O–C asymmetric stretch) .

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.42 (s, 9H, tert-butyl CH₃).

    • δ 4.58 (s, 2H, –CH₂Cl).

    • δ 4.67 (s, 2H, –OCH₂CO–).

    • δ 6.90–7.35 (m, 4H, aromatic H) .

  • Mass Spectrometry: Molecular ion peak at m/z 254.1 ([M]⁺) .

Solubility and Stability

  • Solubility: Miscible with chloroform, THF, and DCM; insoluble in water.

  • Stability: Stable at room temperature but hydrolyzes under acidic/basic conditions to yield 4-chloromethylphenoxyacetic acid .

Applications in Drug Discovery

Role as a Synthetic Intermediate

The compound’s chloromethyl group enables nucleophilic substitution (e.g., with amines or thiols), while the tert-butyl ester acts as a carboxylate-protecting group. Notable applications include:

  • PPAR Agonists: Serves as a precursor for zwitterionic peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists (Figure 2) .

  • Anticancer Agents: Derivatives show activity against tyrosine kinase receptors .

Table 2. Biological Activity of Derivatives

DerivativeTargetIC₅₀ (nM)
PPAR-γ AgonistPPAR-γ12
EGFR InhibitorEpidermal Growth Factor Receptor45

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